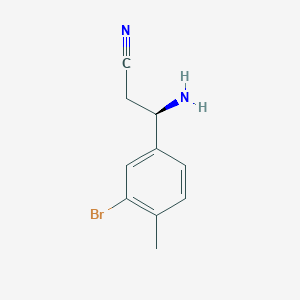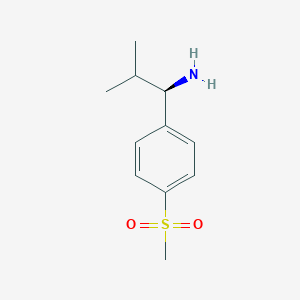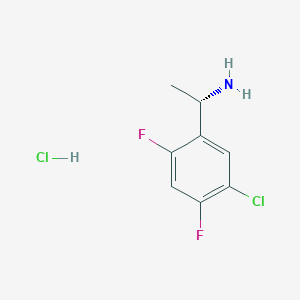
Methyl 3-bromo-5-(cyclopentyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-(cyclopentyloxy)benzoate is an organic compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a cyclopentyloxy group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(cyclopentyloxy)benzoate typically involves the esterification of 3-bromo-5-(cyclopentyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-bromo-5-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoates with different functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 3-bromo-5-(cyclopentyloxy)benzoic acid.
Reduction Reactions: The major product is 3-bromo-5-(cyclopentyloxy)benzyl alcohol.
科学的研究の応用
Methyl 3-bromo-5-(cyclopentyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-bromo-5-(cyclopentyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopentyloxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which exerts its effects on cellular processes.
類似化合物との比較
Methyl 3-bromo-5-(cyclopentyloxy)benzoate can be compared with other similar compounds such as:
Methyl 3-bromo-5-(methoxy)benzoate: This compound has a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.
Methyl 3-chloro-5-(cyclopentyloxy)benzoate: This compound has a chlorine atom instead of a bromine atom, affecting its reactivity and interactions with molecular targets.
Methyl 3-bromo-5-(cyclohexyloxy)benzoate: This compound has a cyclohexyloxy group instead of a cyclopentyloxy group, resulting in different steric and electronic effects.
This compound is unique due to the presence of both the bromine atom and the cyclopentyloxy group, which confer specific reactivity and biological activity.
特性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
methyl 3-bromo-5-cyclopentyloxybenzoate |
InChI |
InChI=1S/C13H15BrO3/c1-16-13(15)9-6-10(14)8-12(7-9)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |
InChIキー |
RWHYLXYMICEFET-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)

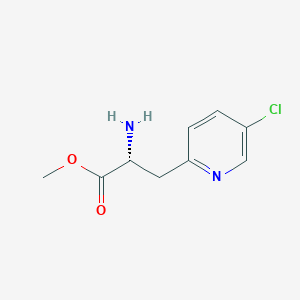

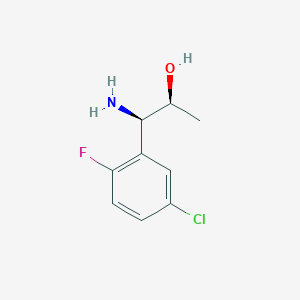
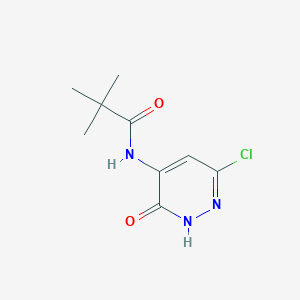
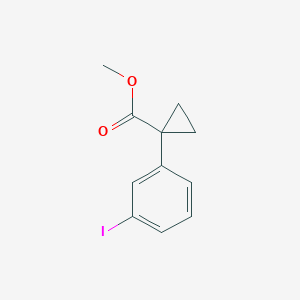

![(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
![1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13054821.png)
